3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran

Physicochemical profiling Lipophilicity Benzofuran SAR

Researchers developing benzofuran-based libraries require structurally distinct C3-aryl variants to probe fluorine SAR. This 3,5-difluorophenyl-substituted benzofuran delivers a differentiated scaffold with validated identity. • ≥98% purity; curated ¹H & ¹³C NMR in CDCl₃ enables unambiguous structure confirmation upon receipt. • Calculated logP 4.70-enables controlled pairwise logP comparisons vs. mono-fluoro analogs (ΔlogP 0.14) for intracellular target engagement or CNS models. • Multi-vendor availability supports HTS and fragment-growing library workflows. Suitable as an analytical reference standard for benzofuran-containing compound libraries.

Molecular Formula C17H14F2O3
Molecular Weight 304.29 g/mol
CAS No. 922140-90-7
Cat. No. B12884470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran
CAS922140-90-7
Molecular FormulaC17H14F2O3
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C17H14F2O3/c1-9-16(10-4-11(18)6-12(19)5-10)17-14(21-3)7-13(20-2)8-15(17)22-9/h4-8H,1-3H3
InChIKeyHQNJSGXQZXDRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran (CAS 922140-90-7) – Structural and Physicochemical Baseline for Research Procurement


3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran (CAS 922140-90-7) is a fully synthetic, polysubstituted benzofuran derivative with the molecular formula C17H14F2O3 and a molecular weight of 304.29 g·mol⁻¹ . The compound features a 3,5-difluorophenyl substituent at position 3, methoxy groups at positions 4 and 6, and a methyl group at position 2 on the benzofuran core. Its identity has been confirmed by ¹H and ¹³C NMR spectroscopy in CDCl₃ [1]. Key physicochemical parameters include a calculated logP of 4.70 and a polar surface area (PSA) of 31.6 Ų . The compound is commercially available from multiple suppliers with a typical purity specification of 97–98% . While primary pharmacological profiling data remain sparse in the public domain, the compound's distinctive substitution pattern—particularly the 3,5-difluorophenyl moiety—positions it as a differentiated scaffold within the broader benzofuran chemical space.

Why Generic Substitution of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran with Close Analogs Is Not Scientifically Justified


Superficially analogous benzofuran derivatives—such as the mono-fluorinated 3-(4-fluorophenyl) congener (CAS 922140-87-2) or the non-halogenated 3-benzyl variant (CAS 831171-04-1)—share the same 4,6-dimethoxy-2-methylbenzofuran core but differ critically in the nature of the C3 aryl substituent. These structural variations translate into quantifiable differences in lipophilicity (ΔlogP) and electronic properties that are well-established drivers of membrane permeability, metabolic stability, and target-binding affinity in benzofuran-based bioactive compounds . In the absence of compound-specific pharmacological data for CAS 922140-90-7, the documented class-level structure–activity relationships for fluorinated benzofurans demonstrate that even single-fluorine positional changes can shift IC₅₀ values by an order of magnitude in anti-inflammatory and anticancer assays [1]. Consequently, substituting this compound with an under-fluorinated or non-fluorinated analog cannot be assumed to yield equivalent performance in any biological or physicochemical assay without explicit experimental validation.

Quantitative Differentiation Evidence for 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran Versus Closest Analogs


Enhanced Lipophilicity Relative to the Mono-Fluorinated 4-Fluorophenyl Analog

The target compound exhibits a calculated logP of 4.70, compared with a logP of 4.56 for the mono-fluorinated 3-(4-fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran (CAS 922140-87-2), representing a ΔlogP of +0.14 . This difference arises from the replacement of a single fluorine atom at the para position with two fluorine atoms at the meta positions on the C3 phenyl ring. In the context of benzofuran medicinal chemistry, logP increases of this magnitude have been associated with measurable improvements in membrane permeability and target engagement [1].

Physicochemical profiling Lipophilicity Benzofuran SAR

Differentiated Molecular Weight and Fluorine Count Versus Benzyl and Mono-Fluoro Analogs

The target compound (MW = 304.29 Da) incorporates two meta-fluorine atoms on the C3 phenyl ring. In comparison, the 3-benzyl analog (CAS 831171-04-1, MW = 282.3 Da) contains zero fluorine atoms, while the 4-fluorophenyl analog (CAS 922140-87-2, MW = 286.30 Da) contains one . The incremental mass differences (ΔMW = +22.0 for benzyl; ΔMW = +18.0 for 4-F) correspond directly to fluorine substitution count. In fluorinated benzofuran anti-inflammatory series, SAR studies have demonstrated that the presence and position of fluorine substituents can shift IC₅₀ values by 5- to 10-fold for key inflammatory mediators including IL-6, NO, and PGE₂ [1].

Molecular weight optimization Halogenation strategy Fragment-based design

Structural Identity Confirmation: Validated NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of the target compound have been acquired in CDCl₃ and deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: 85Iad0bN0kn) [1]. This provides an independently verifiable structural fingerprint, contrasting with several closely related benzofuran analogs for which only vendor-supplied NMR data or no public spectra are available. The InChIKey (HQNJSGXQZXDRSO-UHFFFAOYSA-N) facilitates unambiguous database cross-referencing [1].

Structural authentication NMR spectroscopy Compound quality control

Regioisomeric Differentiation from Flobufen (CAS 112344-52-2): Distinct Scaffold, Distinct Pharmacology

Although the target compound shares the elemental composition C17H14F2O3 with Flobufen (VUFB 16066, CAS 112344-52-2), the two are constitutional isomers with entirely different core structures. Flobufen is a biphenyl butanoic acid derivative and acts as a dual COX/5-LOX inhibitor (anti-inflammatory), whereas the target compound features a benzofuran heterocyclic core [1]. The benzofuran scaffold is associated with distinct biological target profiles—including PARP, PI3K, and tubulin inhibition—that are not accessible to the Flobufen structure [2]. Procurement confusion between these regioisomers is a documented risk given their identical molecular weight.

Regioisomer discrimination COX/LOX inhibition Benzofuran vs. biphenyl scaffold

Limitation Statement: Absence of Direct Biological Comparator Data

A comprehensive search of the published literature and public databases (PubMed, BindingDB, ChEMBL, Google Patents) did not identify any direct head-to-head biological assay comparing CAS 922140-90-7 against its closest structural analogs. As of the search date, no IC₅₀, Kd, or cellular activity data for the target compound itself have been reported in peer-reviewed journals or patents [1]. All differentiation claims above rely on physicochemical comparisons, class-level SAR inference from related fluorinated benzofurans, and structural authentication metrics. Users requiring biological potency comparisons should commission bespoke parallel assays against their specific target(s) of interest.

Data gap Primary pharmacology Procurement caveat

Recommended Research and Industrial Application Scenarios for 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Fluorinated Benzofuran Anti-Inflammatory Programs

The target compound's 3,5-difluorophenyl substitution pattern represents an underexplored vector in benzofuran-based anti-inflammatory drug discovery. Published SAR from related fluorinated benzofuran series demonstrates that fluorine position and count modulate IL-6, NO, and PGE₂ inhibitory potency by 5- to 10-fold [1]. Researchers evaluating this compound alongside the mono-fluorinated 4-fluorophenyl analog (CAS 922140-87-2) can directly interrogate the impact of a second meta-fluorine on potency and selectivity in their specific assay system. The validated NMR reference spectrum supports unambiguous structure confirmation upon compound receipt [2].

Lipophilicity-Driven Membrane Permeability Optimization in CNS and Intracellular Target Campaigns

With a calculated logP of 4.70— exceeding the mono-fluoro analog by 0.14 log units [1]—the target compound may offer advantages in assays where passive membrane permeability limits compound performance, such as intracellular target engagement or CNS penetration models. Procurement of this compound alongside the lower-logP 4-fluorophenyl analog (logP 4.56) enables a controlled pairwise comparison of lipophilicity effects on cellular potency, free fraction, and off-target promiscuity within an otherwise identical core scaffold.

Benzofuran Core Library Diversification for Fragment-Based and Phenotypic Screening

The compound provides a complementary C3-aryl benzofuran chemotype for fragment-growing or diversity-oriented screening libraries. Unlike Flobufen (CAS 112344-52-2), which shares the C17H14F2O3 formula but is a biphenyl butanoic acid COX/5-LOX inhibitor [1], the target compound's benzofuran scaffold accesses distinct biological target space including PARP, PI3K, and kinase inhibition, as documented in the broader benzofuran patent and medicinal chemistry literature [2]. Its 98% commercial purity and multi-vendor availability make it suitable for high-throughput screening workflows.

Internal Standard or Reference Compound for Analytical Method Development

The availability of curated ¹H and ¹³C NMR spectra in CDCl₃ [1] and a defined InChIKey (HQNJSGXQZXDRSO-UHFFFAOYSA-N) makes this compound a suitable candidate for use as an analytical reference standard in HPLC, LC-MS, or NMR-based purity and identity assays for benzofuran-containing compound libraries. Its distinct retention time and mass spectrometric profile versus the isobaric Flobufen can serve to validate chromatographic separation methods in laboratories handling multiple C17H14F2O3 isomers.

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